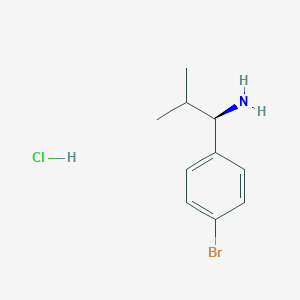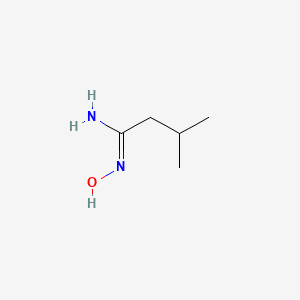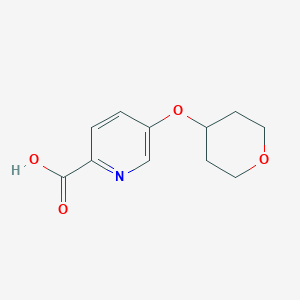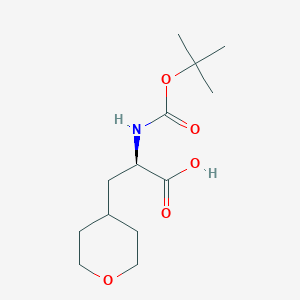
5-Methoxy-2,3-dimethylpyridine
Vue d'ensemble
Description
5-Methoxy-2,3-dimethylpyridine (5-MDP) is an aromatic heterocyclic compound derived from pyridine, a naturally occurring nitrogen-containing heterocyclic compound. It is an important intermediate for the synthesis of many pharmaceuticals, drugs, and other organic compounds. 5-MDP has been studied extensively for its biological activity, and its synthesis and applications have been studied extensively in recent years.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Methoxy-2,3-dimethylpyridine and its derivatives are primarily utilized in chemical synthesis and research, serving as precursors or intermediates in the formation of various complex compounds.
Synthesis of Chloromethyl and Methoxy Derivatives :
- The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been explored, with the title compound synthesized from 2,3,5-trimethylpyridine through multiple steps including N-oxidation, nitration, methoxylation, acylation, and hydrolysis. This process yields a final product in an overall yield of 63.6%, indicating a practical approach for synthesizing this compound (Dai Gui, 2004).
- Another study improved the synthesis of the same compound using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent, confirming the structure through 1H NMR and IR (Xia Liang, 2007).
Applications in Pharmacological Research :
- A derivative of 5-Methoxy-2,3-dimethylpyridine, specifically 5-lipoxygenase-activating protein inhibitors, have been developed to afford compounds with superior in vitro and in vivo inhibition of leukotriene synthesis. This highlights its potential in the development of anti-inflammatory and anti-asthmatic drugs (J. Hutchinson et al., 2009).
- EC144, another derivative, is identified as a potent second-generation inhibitor of heat shock protein 90 (Hsp90), indicating its potential in cancer treatment, showing more potency than the first-generation inhibitor in in vitro and in vivo models (Jiandong Shi et al., 2012).
Utility in Analytical Chemistry :
- The compound and its isomers have been characterized in complex matrices like cork stoppers and ladybugs, illustrating its role in flavor compound analysis and the importance of accurate analytical determination in such matrices (Petra Slabizki et al., 2014).
Propriétés
IUPAC Name |
5-methoxy-2,3-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)5-9-7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEFVWBAFFABNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dimethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)





![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)